

Unveiling the Solid-State Architecture of 2-Hydroxyacetamide: A Crystallographic and Methodological Guide

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Compound of Interest

Compound Name: 2-Hydroxyacetamide

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This technical guide provides a comprehensive analysis of the crystal structure of a polymorph of **2-hydroxyacetamide**, a molecule of interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its solid-state conformation and the experimental protocols for its characterization.

Core Crystallographic Data

The crystal structure of **2-hydroxyacetamide** (also referred to as N-hydroxyacetamide in some literature) has been determined by single-crystal X-ray diffraction. A recently identified polymorph crystallizes in the monoclinic space group $P2_1/c$.^{[1][2]} Key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data for **2-Hydroxyacetamide** ($P2_1/c$ Polymorph)^{[1][2]}

Parameter	Value
Chemical Formula	C ₂ H ₅ NO ₂
Formula Weight	75.07 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.432(3)
b (Å)	5.163(2)
c (Å)	15.318(6)
α (°)	90
β (°)	99.19(3)
γ (°)	90
Volume (Å ³)	657.4(4)
Z	8
Z'	2
Density (calculated) (g/cm ³)	1.515
Absorption Coefficient (μ) (mm ⁻¹)	0.126
Temperature (K)	100(2)

Table 2: Data Collection and Structure Refinement Details[1][2]

Parameter	Value
Radiation	MoK α (λ = 0.71073 Å)
2 θ range for data collection (°)	6.8 to 60.0
Index ranges	-11 \leq h \leq 11, -7 \leq k \leq 7, -21 \leq l \leq 21
Reflections collected	11910
Independent reflections	1928 [R(int) = 0.045]
Data / restraints / parameters	1928 / 0 / 107
Goodness-of-fit on F ²	1.05
Final R indices [I > 2 σ (I)]	R ₁ = 0.041, wR ₂ = 0.101
R indices (all data)	R ₁ = 0.054, wR ₂ = 0.108
Largest diff. peak and hole (e.Å ⁻³)	0.31 and -0.21
CCDC Deposition Number	2250790

Note: Specific bond lengths and angles were not explicitly provided in the primary literature reviewed. For detailed atomic coordinates and geometric parameters, direct retrieval of the Crystallographic Information File (CIF) from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number is recommended.

Experimental Protocols

A detailed understanding of the methodologies employed in crystal structure determination is crucial for reproducibility and critical evaluation of the data.

Synthesis and Crystallization

The synthesis of **2-hydroxyacetamide** for crystallographic analysis typically follows established organic chemistry protocols. A general method involves the ammonolysis of an appropriate ester of glycolic acid.

Protocol for Synthesis:

- Ethyl glycolate is reacted with a solution of ammonia in an appropriate solvent, such as ethanol.
- The reaction mixture is stirred at room temperature for a specified period to allow for the completion of the amidation reaction.
- The solvent is removed under reduced pressure to yield the crude **2-hydroxyacetamide**.

Protocol for Crystallization: High-quality single crystals suitable for X-ray diffraction are paramount.

- The crude **2-hydroxyacetamide** is purified by recrystallization. A suitable solvent, such as ethyl acetate, is used.[2]
- The crude product is dissolved in the hot solvent to achieve saturation.
- The solution is then allowed to cool slowly to room temperature. This slow cooling process promotes the formation of well-ordered single crystals.
- The resulting crystals are isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[3][4][5]

Data Collection and Processing:

- A suitable single crystal is selected and mounted on a goniometer head.[5]
- The crystal is placed in a stream of cold nitrogen gas to maintain a stable temperature, typically around 100 K, which minimizes thermal vibrations of the atoms.
- The diffractometer, equipped with a radiation source (e.g., MoK α), directs a beam of X-rays onto the crystal.
- As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

- The collected raw data (a series of images) are then processed. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for various experimental factors.[6]

Structure Solution and Refinement:

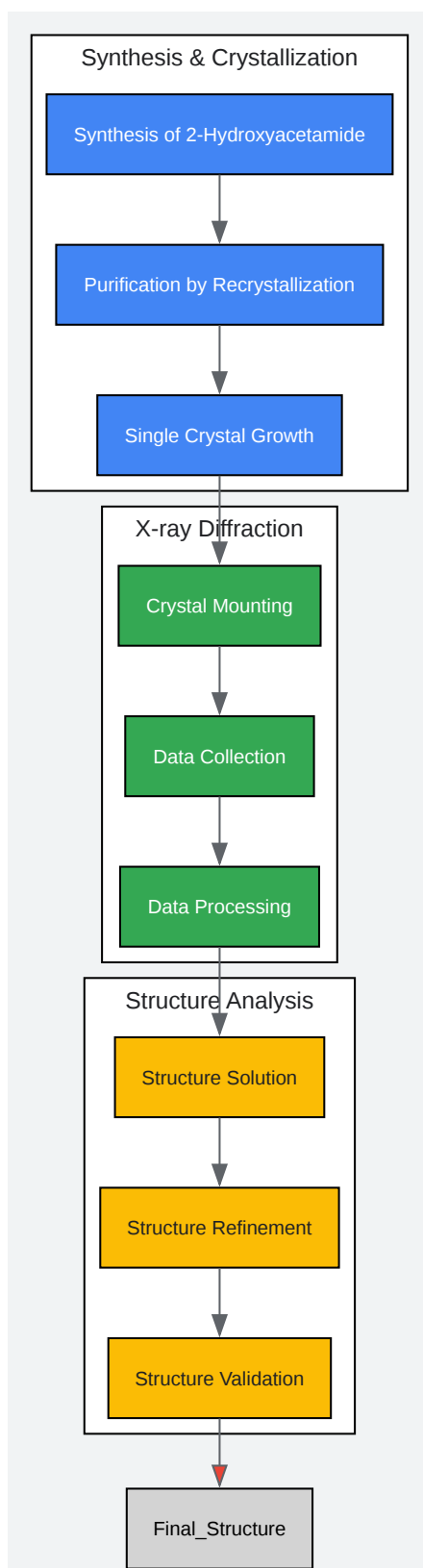
- The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.
- The structural model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

Visualizations

Experimental Workflow for Crystal Structure

Determination

The following diagram outlines the logical flow of the experimental and computational steps involved in determining the crystal structure of **2-hydroxyacetamide**.



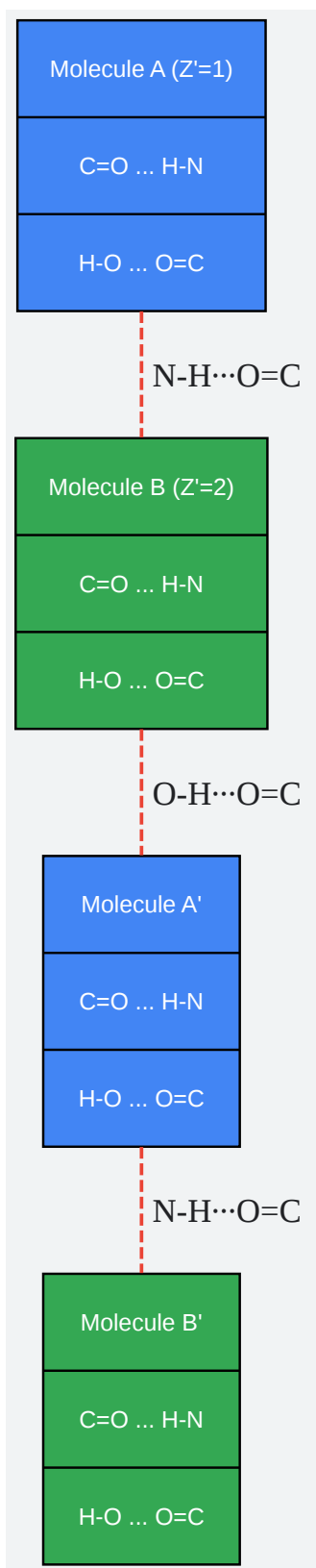
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Experimental workflow for crystal structure determination.

Hydrogen Bonding Network in 2-Hydroxyacetamide

The crystal packing of the $P2_1/c$ polymorph of **2-hydroxyacetamide** is characterized by a network of intermolecular hydrogen bonds. In this polymorph, there are two independent molecules ($Z' = 2$) in the asymmetric unit.^{[1][2]} These molecules are linked through hydrogen bonding interactions, which are fundamental to the stability of the crystal lattice. The primary hydrogen bond donors are the hydroxyl (-OH) and amide (-NH₂) groups, while the carbonyl (=O) and hydroxyl (-OH) oxygens act as acceptors.

The diagram below provides a simplified representation of the key hydrogen bonding interactions that contribute to the supramolecular assembly.



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Simplified hydrogen bonding in **2-hydroxyacetamide** crystal.

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References

- 1. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 2. mdpi.com [mdpi.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. portlandpress.com [portlandpress.com]
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